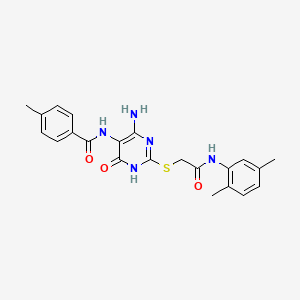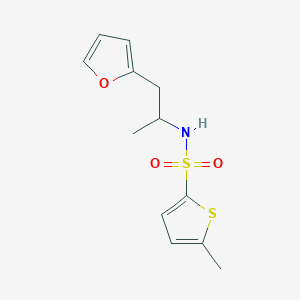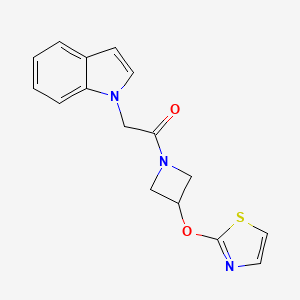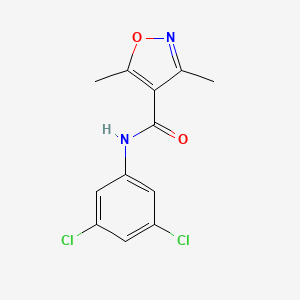
N-(3,5-dichlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,5-dichlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” is a compound that has been studied for its potential therapeutic applications . It is a derivative of 2-aminothiazole and has been found to affect the energetics of Mycobacterium tuberculosis . Despite its promising activity, this compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .
Synthesis Analysis
The synthesis of this compound involves the reaction of compound 1 (30 mg, 0.0864 mmol, 1 eq) and methyl iodide . The resulting compound was obtained as a white semisolid after flash column chromatography eluting with 0.5% v/v ethyl acetate in hexane .Scientific Research Applications
Chemoselective Nucleophilic Chemistry and Insecticidal Activity
One study focused on the synthesis and evaluation of isoxazole derivatives, highlighting their chemoselective nucleophilic properties and potential insecticidal activity. This research underscores the utility of isoxazole compounds in developing new insecticides with specific modes of action against agricultural pests (Yu et al., 2009).
Antitumor Activity
Isoxazole derivatives have been synthesized and evaluated for their antitumor activities. One study presented novel N-phenyl-5-carboxamidyl isoxazoles, showing promising results against colon cancer cell lines. This research indicates the potential of these compounds as chemotherapeutic agents, especially highlighting one derivative's ability to inhibit key signaling pathways involved in cancer progression (Shaw et al., 2012).
Herbicidal Activity
Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives has revealed significant herbicidal activity against a variety of weeds. This indicates the potential agricultural applications of these compounds in controlling unwanted vegetation while preserving crops (Hamper et al., 1995).
Photoactive Polyamides Synthesis
A study explored the synthesis of photoactive polyamides derived from isophthalic acid and aromatic diamines, indicating the potential of isoxazole derivatives in the development of new materials with specific optical properties. These materials could have applications in various industries, including electronics and photonics (Mallakpour & Rafiee, 2007).
Antipsychotic Agents
Isoxazole derivatives have been identified as potential antipsychotic agents, with certain compounds showing an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This suggests the utility of these compounds in developing new treatments for psychiatric disorders, offering a novel mechanism of action that differs from traditional antipsychotics (Wise et al., 1987).
Future Directions
The future directions for the study of “N-(3,5-dichlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” could include further investigation into its mechanism of action, as well as studies to optimize its synthesis and improve its drug-likeness . Additionally, more research is needed to fully understand its safety profile and potential therapeutic applications.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWOYRYCJJWLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

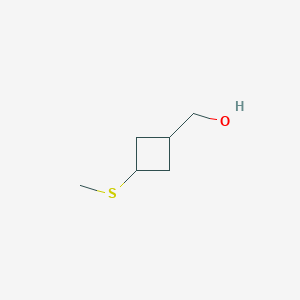



![N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2964816.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2964818.png)

